molecular formula C20H22N2O2S B7693005 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B7693005
M. Wt: 354.5 g/mol
InChI Key: AIRMZDOFJIPCQT-UHFFFAOYSA-N
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Description

“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a thiophene ring, a quinoline ring, and a carboxamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Carboxamide is an organic compound that derived from carboxylic acids.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and quinoline rings, and the introduction of the carboxamide group. Thiophene derivatives can be synthesized by various methods, including condensation reactions such as the Gewald reaction . Quinoline derivatives can be synthesized by methods such as the Skraup synthesis . The carboxamide group could potentially be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and quinoline rings, and the carboxamide group. The thiophene ring would contribute to the aromaticity of the molecule, while the quinoline ring would introduce additional aromaticity and a nitrogen atom . The carboxamide group would introduce a carbonyl group and an amine group.


Chemical Reactions Analysis

As a complex organic molecule, “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” could potentially undergo a variety of chemical reactions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions . The quinoline ring could potentially undergo reactions at the nitrogen atom . The carboxamide group could potentially undergo reactions at the carbonyl group or the amine group.

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene-based compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. They may serve as potential drug candidates for managing inflammatory conditions .

Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity. Researchers explore their use in treating mental health disorders .

Anti-Arrhythmic Effects: Thiophenes have been investigated for their ability to regulate cardiac rhythm. Their anti-arrhythmic potential makes them relevant in cardiovascular research .

Anti-Anxiety Benefits: Compounds containing the thiophene nucleus may have anxiolytic properties. These molecules could contribute to anxiety management .

Antioxidant Activity: Thiophenes act as antioxidants, protecting cells from oxidative stress. Their role in preventing cellular damage is of interest in health and disease .

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors. Researchers study their impact on hormonal balance and related diseases .

Anti-Mitotic Effects: Thiophenes interfere with cell division, making them potential candidates for cancer therapy. Their anti-mitotic properties are under investigation .

Anti-Microbial Activity: Thiophene-containing compounds exhibit antimicrobial effects against bacteria, fungi, and other pathogens. These properties are valuable in infectious disease research .

Material Science Applications

Beyond medicine, thiophenes find applications in material science:

Light-Emitting Diodes (LEDs): Thiophene derivatives contribute to the fabrication of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for display technologies .

Corrosion Inhibition: Thiophenes act as corrosion inhibitors for metals. Researchers explore their use in protecting materials from environmental degradation .

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link

properties

IUPAC Name

N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-8-7-14(2)11-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRMZDOFJIPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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